(R)-3-((tert-Butoxycarbonyl)amino)-3-(5-chloro-2-fluorophenyl)propanoic acid
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Overview
Description
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-chloro-2-fluorophenyl)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a phenyl ring substituted with chlorine and fluorine atoms. These structural elements contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-chloro-2-fluorophenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the propanoic acid backbone: The protected amino group is then coupled with a suitable precursor to form the propanoic acid backbone.
Introduction of the phenyl ring: The phenyl ring, substituted with chlorine and fluorine atoms, is introduced through a coupling reaction.
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-chloro-2-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-chloro-2-fluorophenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-chloro-2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The presence of the Boc protecting group and the substituted phenyl ring enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-chlorophenyl)propanoic acid: Lacks the fluorine substitution, resulting in different reactivity and binding properties.
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid: Substitution pattern on the phenyl ring affects its chemical behavior and applications.
Uniqueness
The unique combination of the Boc protecting group, chlorine, and fluorine substitutions on the phenyl ring distinguishes (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-chloro-2-fluorophenyl)propanoic acid from similar compounds
Properties
Molecular Formula |
C14H17ClFNO4 |
---|---|
Molecular Weight |
317.74 g/mol |
IUPAC Name |
(3R)-3-(5-chloro-2-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)9-6-8(15)4-5-10(9)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
InChI Key |
CXOUREOVWKEEKR-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=C(C=CC(=C1)Cl)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C=CC(=C1)Cl)F |
Origin of Product |
United States |
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